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Compound of Interest

Compound Name:
2-Methyl-5-

(trifluoromethyl)phenylboronic acid

Cat. No.: B1519933 Get Quote

An In-depth Technical Guide to 2-Methyl-5-(trifluoromethyl)phenylboronic acid: Structure,

Properties, and Applications

Introduction
In the landscape of modern synthetic chemistry and drug discovery, the strategic use of highly

functionalized building blocks is paramount to the efficient construction of novel molecular

architectures with tailored properties. Among these, arylboronic acids have emerged as

indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura

cross-coupling reaction. This guide provides an in-depth technical overview of 2-Methyl-5-
(trifluoromethyl)phenylboronic acid, a versatile reagent that combines the steric influence of

a methyl group with the potent electronic effects of a trifluoromethyl moiety.

Aimed at researchers, scientists, and drug development professionals, this document will delve

into the core chemical and physical properties of this compound, its synthesis, and its

application in synthetic protocols, with a particular focus on the underlying principles that make

it a valuable asset in the development of pharmaceuticals and advanced materials.

Molecular Structure and Chemical Formula
2-Methyl-5-(trifluoromethyl)phenylboronic acid is an organoboron compound characterized

by a benzene ring substituted with a boronic acid group [-B(OH)₂], a methyl group (-CH₃), and

a trifluoromethyl group (-CF₃) at the 2, 5, and 1 positions, respectively.
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Chemical Formula: C₈H₈BF₃O₂[1][2]

IUPAC Name: [2-methyl-5-(trifluoromethyl)phenyl]boronic acid[3]

CAS Number: 947533-96-2[1][2]

Molecular Weight: 203.96 g/mol [3]

The spatial arrangement of the substituents on the phenyl ring dictates the molecule's reactivity

and steric profile. The ortho-methyl group can influence the conformation of the boronic acid

group, which can be a key factor in the stereoselectivity of certain reactions.

Caption: 2D Molecular Structure of 2-Methyl-5-(trifluoromethyl)phenylboronic acid.

Physicochemical Properties
The physical and chemical properties of 2-Methyl-5-(trifluoromethyl)phenylboronic acid are

largely dictated by the interplay of its three functional groups. The boronic acid moiety allows

for its participation in cross-coupling reactions, while the trifluoromethyl and methyl groups

modulate its electronic properties, solubility, and metabolic stability.

Property Value Source

Appearance White to off-white solid/powder [4]

Molecular Formula C₈H₈BF₃O₂ [1][2]

Molecular Weight 203.96 g/mol [3]

Purity Typically ≥96% [2]

Storage
Room temperature, in a dry,

dark, and well-ventilated place
[4]

While specific data for the melting point and pKa of this exact molecule are not readily available

in peer-reviewed literature, we can infer its properties from closely related analogs. For

instance, the presence of the electron-withdrawing trifluoromethyl group is expected to

increase the Lewis acidity of the boronic acid compared to unsubstituted phenylboronic acid
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(pKa ≈ 8.8).[5] The acidity of substituted phenylboronic acids is a critical parameter, influencing

the conditions required for efficient transmetalation in Suzuki-Miyaura couplings.[6]

The Role of the Trifluoromethyl Group in Drug
Discovery
The inclusion of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal

chemistry to enhance the drug-like properties of a molecule.[7][8] Its unique electronic nature

and high metabolic stability make it a favored substituent.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group

highly resistant to oxidative metabolism by cytochrome P450 enzymes.[9] This can increase

the in vivo half-life of a drug, leading to improved pharmacokinetic profiles.[7]

Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can

enhance its ability to cross cell membranes and the blood-brain barrier.[7][9] This is a crucial

factor for drugs targeting the central nervous system or requiring good oral bioavailability.

Binding Affinity: As a strong electron-withdrawing group, the -CF₃ moiety can modulate the

electronic environment of the aromatic ring, influencing hydrogen bonding capabilities and

dipole interactions.[9] This can lead to stronger and more selective binding to biological

targets.[7]

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for a methyl or chloro

group, allowing for the fine-tuning of a molecule's steric and electronic properties while

potentially improving its metabolic profile.[10]

Synthesis of 2-Methyl-5-
(trifluoromethyl)phenylboronic acid
While a specific, peer-reviewed protocol for the synthesis of 2-Methyl-5-
(trifluoromethyl)phenylboronic acid is not readily available, a general and reliable method

for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl

borate, followed by acidic hydrolysis. A plausible synthetic route is outlined below, based on

established procedures for similar compounds.[11]
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Step 1: Grignard Reagent Formation Step 2: Borylation and Hydrolysis

2-Bromo-4-(trifluoromethyl)toluene Mg, THF Grignard Reagent 1. B(OMe)₃
2. H₃O⁺

2-Methyl-5-(trifluoromethyl)
phenylboronic acid

Click to download full resolution via product page

Caption: Plausible synthetic workflow for 2-Methyl-5-(trifluoromethyl)phenylboronic acid.

Experimental Protocol (Hypothetical)
Grignard Reagent Formation:

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel,

and a nitrogen inlet, add magnesium turnings.

Cover the magnesium with anhydrous tetrahydrofuran (THF).

Add a small crystal of iodine to initiate the reaction.

Slowly add a solution of 2-bromo-4-(trifluoromethyl)toluene in anhydrous THF to the

magnesium suspension at a rate that maintains a gentle reflux.

After the addition is complete, continue to stir the mixture at room temperature until the

magnesium is consumed.

Borylation and Hydrolysis:

Cool the Grignard reagent to -78 °C in a dry ice/acetone bath.

Slowly add a solution of trimethyl borate in anhydrous THF.

Allow the reaction mixture to warm to room temperature and stir overnight.

Cool the mixture in an ice bath and slowly add aqueous hydrochloric acid to hydrolyze the

borate ester.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate,

filter, and concentrate under reduced pressure.

The crude product can be purified by recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the

formation of C-C bonds between sp²-hybridized carbon atoms. 2-Methyl-5-
(trifluoromethyl)phenylboronic acid is an excellent coupling partner in these reactions,

allowing for the introduction of the 2-methyl-5-(trifluoromethyl)phenyl moiety into a wide range

of molecules.

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative

addition, transmetalation, and reductive elimination.
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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura
Coupling
The following is a general procedure that can be adapted for the coupling of 2-Methyl-5-
(trifluoromethyl)phenylboronic acid with an aryl or heteroaryl halide.[12]
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Reaction Setup:

In a reaction vessel, combine the aryl/heteroaryl halide (1.0 equiv.), 2-Methyl-5-
(trifluoromethyl)phenylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g.,

Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv.).

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water).

Reaction Execution:

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous

stirring.

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-

MS).

Work-up and Purification:

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

Separate the organic layer, and extract the aqueous layer with the organic solvent.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel or recrystallization.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and

often requires optimization depending on the specific substrates used.[13] The ortho-methyl

group of the boronic acid can introduce steric hindrance, which may necessitate the use of

more active catalyst systems or bulkier phosphine ligands to achieve high yields.[14][15][16]

Safety and Handling
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2-Methyl-5-(trifluoromethyl)phenylboronic acid should be handled with care in a well-

ventilated area, and appropriate personal protective equipment (PPE), including safety

goggles, gloves, and a lab coat, should be worn. It is classified as harmful if swallowed, and

causes skin and serious eye irritation.

Conclusion
2-Methyl-5-(trifluoromethyl)phenylboronic acid is a valuable and versatile building block in

organic synthesis, particularly for the construction of complex molecules in the pharmaceutical

and materials science sectors. Its unique combination of a sterically influential methyl group

and an electronically potent trifluoromethyl group provides a powerful tool for modulating the

properties of target compounds. A thorough understanding of its physicochemical properties,

synthetic accessibility, and reactivity in key transformations like the Suzuki-Miyaura cross-

coupling is essential for its effective application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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